

# Technical Guide: Acid-PEG7-t-butyl ester (CAS 2134235-86-0)

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## Compound of Interest

Compound Name: Acid-PEG7-t-butyl ester

Cat. No.: B8114020

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Acid-PEG7-t-butyl ester**, with CAS number 2134235-86-0, is a high-purity, heterobifunctional polyethylene glycol (PEG) linker. It is an essential tool in bioconjugation and is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs).<sup>[1]</sup> Its structure features a carboxylic acid group at one terminus and a t-butyl ester protected carboxylic acid at the other, connected by a seven-unit PEG chain. This orthogonal design allows for sequential and controlled conjugation reactions, making it a versatile building block in the synthesis of complex biomolecules and targeted therapeutics.<sup>[2]</sup> The PEG7 spacer enhances the solubility, flexibility, and bioavailability of the resulting conjugates.<sup>[3]</sup>

## Physicochemical Properties

The fundamental properties of **Acid-PEG7-t-butyl ester** are summarized in the table below. This data is compiled from various suppliers and public chemical databases.

Property	Value	Source
CAS Number	2134235-86-0	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>22</sub> H <sub>42</sub> O <sub>11</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	482.57 g/mol	<a href="#">[4]</a> <a href="#">[6]</a>
Purity	>96%	<a href="#">[4]</a>
Appearance	Varies (typically a colorless to pale yellow oil or solid)	N/A
Solubility	Soluble in water, DMSO, DCM, and DMF. <a href="#">[7]</a>	<a href="#">[7]</a>

## Core Applications in Drug Development

The unique structure of **Acid-PEG7-t-butyl ester** makes it highly suitable for applications where precise control over molecular assembly is critical.

### PROTAC Synthesis

The primary application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[\[8\]](#)[\[9\]](#) The **Acid-PEG7-t-butyl ester** serves as the linker connecting the POI-binding ligand and the E3 ligase ligand.[\[10\]](#) The PEG chain provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, which is crucial for efficient protein degradation.[\[1\]](#)

### Bioconjugation and Drug Delivery

Beyond PROTACs, this linker is valuable for general bioconjugation applications.[\[2\]](#) The carboxylic acid can be coupled to amine-containing biomolecules such as proteins, peptides, or antibodies. The PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate. The protected t-butyl ester end can be deprotected to reveal a second carboxylic acid for further functionalization, enabling the creation of multifunctional drug delivery systems.[\[3\]](#)

## Experimental Protocols

The following are detailed, representative methodologies for the key chemical transformations involving **Acid-PEG7-t-butyl ester**. These protocols are based on standard procedures for this class of compounds.

### Deprotection of the t-Butyl Ester

The acid-labile t-butyl ester group can be selectively removed to reveal a free carboxylic acid. This is typically the first step when the linker is to be conjugated through this terminus.

Objective: To cleave the t-butyl ester protecting group.

Materials:

- **Acid-PEG7-t-butyl ester**
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Ice bath
- Rotary evaporator
- Toluene (for co-evaporation)

Procedure:

- Dissolve the **Acid-PEG7-t-butyl ester** in anhydrous DCM to a concentration of 0.1-0.2 M. [\[11\]](#)
- Cool the solution to 0°C using an ice bath.[\[11\]](#)
- Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[\[11\]](#)
- Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. [\[11\]](#)

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[11]
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[11]
- To remove residual TFA, co-evaporate the residue with toluene (3 times). The resulting product with two free carboxylic acid groups can be used in the next step.

## Amide Coupling of the Carboxylic Acid

The terminal carboxylic acid can be coupled with a primary or secondary amine-containing molecule (e.g., a POI ligand or an E3 ligase ligand) to form a stable amide bond.

Objective: To form an amide bond between the linker and an amine-containing molecule.

Materials:

- **Acid-PEG7-t-butyl ester** (or its deprotected form)
- Amine-containing molecule (Ligand-NH<sub>2</sub>)
- Anhydrous N,N-Dimethylformamide (DMF)
- Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base, e.g., N,N-Diisopropylethylamine (DIPEA)

Procedure:

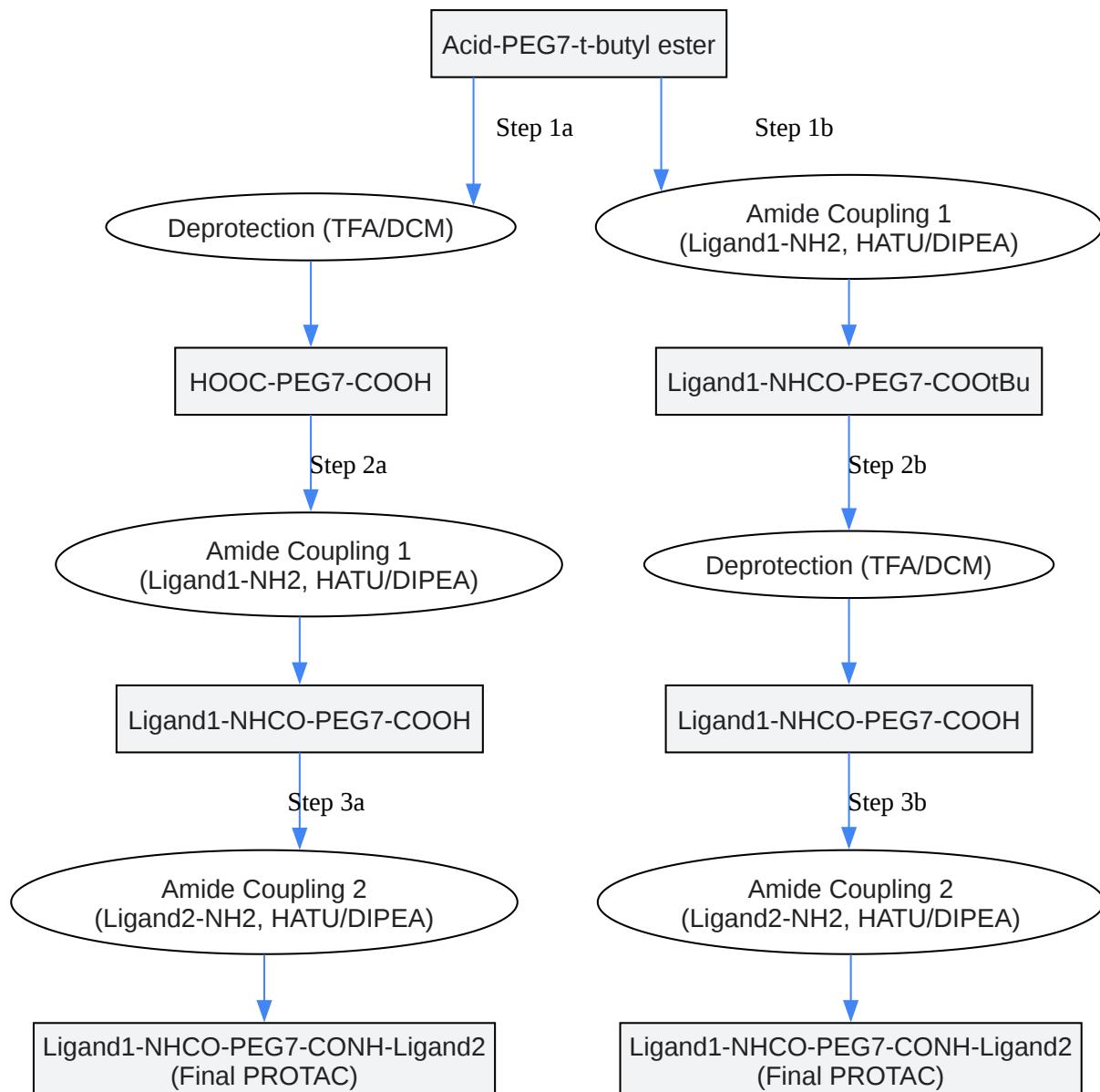
- Dissolve the **Acid-PEG7-t-butyl ester** (1.0 equivalent) and the amine-containing molecule (1.1 equivalents) in anhydrous DMF.[12]
- Add the coupling reagent HATU (1.2 equivalents) to the solution.[12]
- Add the base DIPEA (2.0 equivalents) to the reaction mixture.[12]

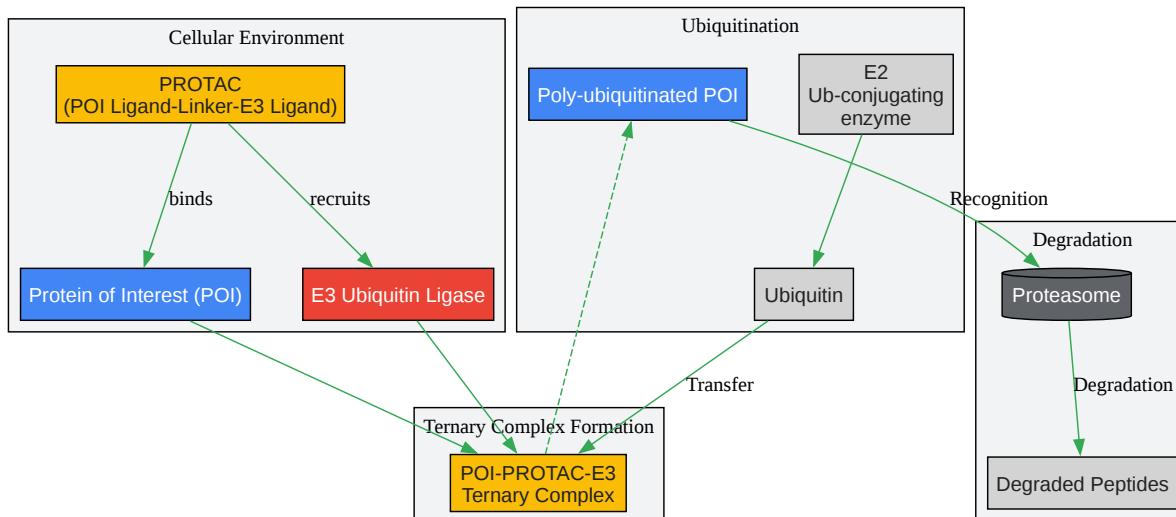
- Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.[12]
- Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired conjugate.

## Visualizations

### Orthogonal Synthesis Strategy

The orthogonal nature of the protecting groups on **Acid-PEG7-t-butyl ester** allows for a stepwise synthesis of heterobifunctional molecules like PROTACs.





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